molecular formula C20H24ClN3O3S2 B2506079 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216752-58-7

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride

Cat. No.: B2506079
CAS No.: 1216752-58-7
M. Wt: 454
InChI Key: RSZUPYBJRXVOKJ-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride (CAS: 1215783-52-0) is a benzothiazole-derived compound with a molecular formula of C₂₂H₂₈ClN₃O₄S₂ and a molecular weight of 498.1 g/mol . The structure comprises a benzo[d]thiazol-2-yl group linked to a dimethylaminoethylamine moiety via an amide bond, with a 3-(ethylsulfonyl)benzamide backbone. The hydrochloride salt enhances its solubility in aqueous media, which is critical for pharmacological applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-4-28(25,26)16-9-7-8-15(14-16)19(24)23(13-12-22(2)3)20-21-17-10-5-6-11-18(17)27-20;/h5-11,14H,4,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZUPYBJRXVOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[d]thiazole-2-ylamine This intermediate is then reacted with 2-(dimethylamino)ethylamine to form the corresponding amide

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium ethoxide.

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the ethylsulfonyl group with other functional groups.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action includes:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from proliferating.

Case Study Example :
A study involving human breast cancer cell lines reported IC50 values at sub-micromolar concentrations, indicating strong anticancer properties .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The ethylsulfonyl group is associated with reducing cytokine production, thereby alleviating inflammation.

Case Study Example :
In an animal model of acute inflammation, administration of the compound resulted in significant reductions in edema and inflammatory markers .

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases. Potential mechanisms include:

  • Reduction of Oxidative Stress : The compound may enhance cellular defenses against oxidative damage.

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveReduces oxidative stress

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs. Thioether Groups : The target compound’s ethylsulfonyl group (polar, electron-withdrawing) contrasts with the p-tolylthio group in , which is less polar and may reduce metabolic stability. Sulfonyl groups typically enhance binding to charged residues in enzyme active sites .

Hydrochloride Salt: All dimethylaminoethyl-containing analogs (e.g., ) are hydrochloride salts, improving aqueous solubility compared to neutral analogs like 3p .

Stability and Conformational Analysis

  • Planarity and Hydrogen Bonding : X-ray studies of N-(benzothiazol-2-yl)-3-chlorobenzamide reveal near-planar conformations with trans-amide orientations and N–H⋯N hydrogen bonds. The target compound likely adopts similar conformations, stabilizing interactions in biological targets.
  • Metabolic Stability : The ethylsulfonyl group may resist hydrolysis compared to esters or amides, enhancing metabolic stability relative to compounds like with thioether linkages .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its role in enhancing biological activity through interaction with various molecular targets.
  • Dimethylaminoethyl group : This group may influence the compound's pharmacological profile.
  • Ethylsulfonyl group : Contributes to the compound's solubility and stability.

The unique combination of these structural elements contributes to its biological properties, making it a subject of interest in medicinal chemistry.

The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The nitrofuran ring and benzo[d]thiazole moiety enhance binding affinity and specificity, potentially inhibiting or activating biological pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that related benzothiazole derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 50 μg/mL against various pathogens .

CompoundMIC (μg/mL)Target Organism
Compound A50E. coli
Compound B25S. aureus
Compound C10P. aeruginosa

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. The mechanism involves inducing apoptosis through activation of caspase pathways .

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23115Apoptosis via caspase activation
NUGC-320Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant potential of this compound has been investigated using animal models. It demonstrated significant protective effects against seizures induced by pentylenetetrazol, with a reported effective dose (ED50) of 160.4 mg/kg . The protective index was higher than standard anticonvulsants like sodium valproate.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound. Results indicated broad-spectrum activity against multiple pathogens, supporting its potential use in treating infections caused by resistant strains .
  • Anticancer Research :
    A series of experiments conducted on cancer cell lines revealed that the compound significantly inhibited cell growth through mechanisms involving apoptosis induction and cell cycle disruption .
  • Anticonvulsant Evaluation :
    In a controlled study, the compound was tested in a maximal electroshock seizure model, showing a favorable profile compared to existing treatments, indicating its potential as a new therapeutic agent for epilepsy .

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

StepSolventTemp (°C)Yield (%)Purity MethodSource
Benzothiazole formationDMF8065HPLC
SulfonationDCM0–572NMR
Final amidationEthanolRT58LC-MS

What advanced spectroscopic and chromatographic methods validate the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzothiazole proton at δ 8.2–8.5 ppm, ethylsulfonyl CH₂ at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected: 478.12 g/mol) .
  • HPLC : Purity ≥98% achieved using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. Table 2: Key Spectroscopic Data from Analogous Compounds

TechniqueKey Peaks/DataSource
¹H NMRδ 8.24 (d, J=8.4 Hz, benzothiazole-H)
HRMSm/z 478.1234 ([M+H]⁺, calc. 478.1241)
HPLCRetention time: 12.3 min (98.5% purity)

What in vitro assays are suitable for evaluating its anticancer activity?

Answer:

  • MTT Assay : Test cytotoxicity against HeLa, MCF-7, and A549 cell lines; calculate IC₅₀ values (reported range: 2–10 µM for analogs) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
  • Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .

Q. Table 3: Biological Activity of Structural Analogs

Compound ClassCell LineIC₅₀ (µM)Target KinaseSource
Benzothiazole-sulfonamideMCF-73.2EGFR
Ethylsulfonyl derivativeA5495.8VEGFR2

How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .
  • Structural nuances : Compare substituent effects (e.g., ethylsulfonyl vs. phenylthio groups) via SAR studies .
  • Pharmacokinetic factors : Evaluate solubility (logP) differences; derivatives with logP 2.5–3.5 show optimal bioavailability .

Q. Table 4: Contrasting Data in Analog Studies

StudyIC₅₀ (µM)Key VariableSource
3.210% FBS in media
12.4Serum-free conditions

What methodologies elucidate the mechanism of action as a kinase inhibitor?

Answer:

  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) using recombinant kinases (e.g., EGFR) .
  • Molecular Docking : AutoDock Vina predicts binding poses in kinase ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol) .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 6XYZ) to identify key interactions (H-bonds with Lys721) .

Q. Table 5: Mechanistic Insights from Structural Studies

MethodKey FindingSource
DockingStrong H-bond with Glu762 (EGFR)
X-rayHydrophobic interaction with Leu694

How does the ethylsulfonyl group influence pharmacokinetic properties compared to other substituents?

Answer:
The ethylsulfonyl group enhances:

  • Solubility : LogP reduced by 0.5–1.0 compared to phenylthio analogs .
  • Metabolic stability : Resists CYP3A4 oxidation better than methylsulfonyl groups .
  • Target binding : Polar interactions with kinase active sites (e.g., sulfonyl oxygen H-bond with Asp831 in VEGFR2) .

Q. Table 6: Substituent Effects on Pharmacokinetics

SubstituentlogPt₁/₂ (h, human microsomes)Source
Ethylsulfonyl2.84.7
Phenylthio3.52.1

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